

Application Note: High-Sensitivity Quantification of Bromoform in Water by GC-MS

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Bromoform**

Cat. No.: **B151600**

[Get Quote](#)

Abstract

This guide provides a comprehensive framework for the extraction and quantification of **bromoform** (CHBr_3) from aqueous samples using Gas Chromatography-Mass Spectrometry (GC-MS). **Bromoform**, a significant trihalomethane (THM), is a common disinfection byproduct in chlorinated water and a subject of regulatory scrutiny due to its potential health risks. Presented herein are two robust, field-proven extraction protocols: a classic Liquid-Liquid Extraction (LLE) based on U.S. EPA methodology and a modern, solvent-free Headspace Solid-Phase Microextraction (HS-SPME) technique. This document provides detailed, step-by-step instructions, explains the scientific rationale behind critical procedural steps, and offers guidance on quality control, data interpretation, and troubleshooting to ensure the generation of accurate and defensible results for researchers, environmental scientists, and water quality professionals.

Introduction and Scientific Principles

Bromoform is one of the four major trihalomethanes, a class of chemical compounds that form when disinfectants like chlorine react with naturally occurring organic matter in water. Due to its classification as a potential human carcinogen, regulatory bodies worldwide, including the U.S. Environmental Protection Agency (EPA), have set maximum contaminant levels for total THMs in drinking water.^[1] Accurate and sensitive quantification of **bromoform** is therefore critical for ensuring public safety and regulatory compliance.

The analytical challenge lies in efficiently extracting this volatile organic compound (VOC) from a complex aqueous matrix and introducing it into a GC-MS system for separation and detection. The choice of extraction method is paramount and depends on factors such as required sensitivity, sample throughput, availability of instrumentation, and green chemistry considerations.

- Liquid-Liquid Extraction (LLE): This traditional technique operates on the principle of partitioning. **Bromoform** is more soluble in a non-polar organic solvent than in water. By vigorously mixing the water sample with an immiscible solvent like pentane, **bromoform** preferentially transfers into the organic phase, which can then be easily separated and analyzed.[2] This method is robust and well-documented, forming the basis of standard methods like U.S. EPA Method 501.2.[3][4]
- Headspace Solid-Phase Microextraction (HS-SPME): This is a more modern, equilibrium-based technique that eliminates the need for organic solvents. A fused-silica fiber coated with a sorbent polymer is exposed to the headspace (the gas phase) above the water sample in a sealed vial.[5] Volatile compounds like **bromoform** partition from the water into the headspace, and then adsorb or absorb onto the fiber coating. The fiber is then retracted and transferred to the hot GC inlet, where the trapped analytes are thermally desorbed for analysis. The efficiency of this process is enhanced by heating the sample and adding salt (the "salting-out" effect), which decreases the solubility of organic analytes in water and promotes their transfer to the headspace.[6]

Materials and Reagents

- Reagents: **Bromoform** standard ($\geq 99\%$), Pentane (GC grade, high purity), Methanol (GC grade), Anhydrous Sodium Sulfate (ACS grade, baked at 400°C for 4 hours), Sodium Chloride (ACS grade, baked at 400°C for 4 hours), Reagent-free water (for blanks and standards preparation), Internal Standard (e.g., Fluorobenzene or Chlorobenzene-d₅).
- Apparatus: 20 mL headspace vials with PTFE/silicone septa, 10 mL volumetric flasks, 40 mL screw-cap vials with PTFE-lined septa, Gas-tight syringes, Micropipettes, Vortex mixer, Centrifuge, SPME fiber assembly (e.g., 65 μm PDMS/DVB or 75 μm Carboxen/PDMS), GC-MS system with a suitable capillary column.

Protocol 1: Liquid-Liquid Extraction (LLE)

This protocol is adapted from the principles of U.S. EPA Method 501.2.[3][7] It is a reliable method for extracting **bromoform** and other THMs.

Causality Behind Experimental Choices

- Solvent Choice (Pentane): Pentane is a non-polar solvent with a low boiling point, making it an excellent choice for extracting **bromoform**. Its immiscibility with water allows for clean phase separation, and its volatility facilitates easy concentration if needed, though for this method direct injection is used. It is critical to use high-purity solvent to avoid interferences. [4]
- Solvent-to-Water Ratio (2:10): The specified 2 mL of pentane to 10 mL of water provides a sufficient volume of organic phase to efficiently extract the analytes while minimizing solvent waste.[3] This ratio has been validated in extensive interlaboratory studies.
- Vigorous Shaking: This step is crucial to maximize the surface area between the two immiscible phases, thereby facilitating a rapid and efficient transfer of **bromoform** from the aqueous to the organic phase to reach equilibrium.
- Sodium Sulfate: Any residual water in the pentane extract can interfere with the GC analysis. Anhydrous sodium sulfate is a drying agent that effectively removes this water without reacting with the target analytes.

Step-by-Step LLE Protocol

- Sample Collection: Collect water samples in 40 mL vials, ensuring no headspace (zero air bubbles) to prevent loss of volatile **bromoform**. If residual chlorine is present, the sample should be quenched with a reducing agent like ascorbic acid. Store at 4°C until analysis.
- Extraction: Allow samples and standards to reach room temperature. Using a gas-tight syringe or calibrated pipette, transfer 10.0 mL of the sample into a 15-20 mL vial.
- Add 2.0 mL of high-purity pentane.
- If using an internal standard, spike it into the pentane before adding it to the sample.
- Cap the vial tightly and shake vigorously for 2 minutes.

- Allow the layers to separate for 2 minutes. A centrifuge can be used to facilitate a clean separation.
- Extract Collection: Using a Pasteur pipette, carefully transfer the upper pentane layer to a clean GC vial, passing it through a small column of anhydrous sodium sulfate to remove residual water.
- Analysis: Immediately cap the GC vial and analyze by GC-MS.

Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

This protocol offers a sensitive, automated, and solvent-free alternative to LLE.

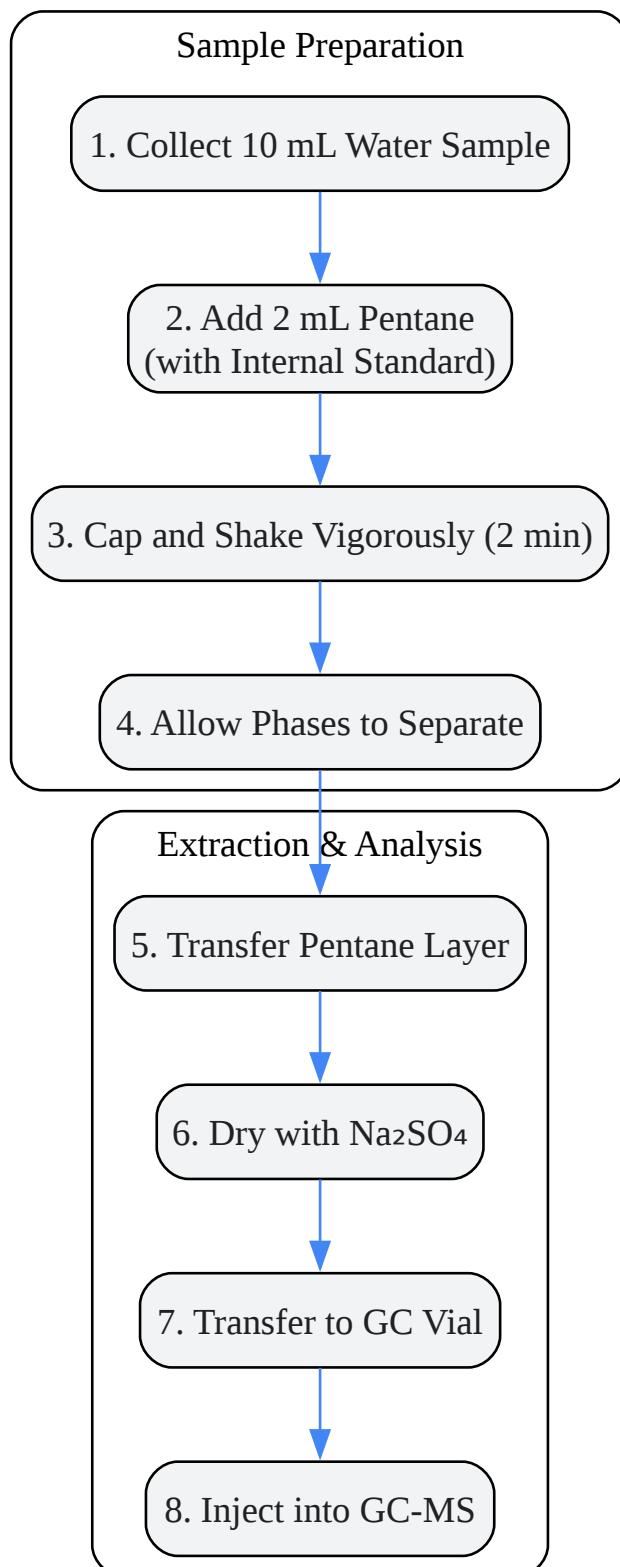
Causality Behind Experimental Choices

- Fiber Choice (PDMS/DVB): A 65 μm Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is recommended. This mixed-phase coating is effective at adsorbing a wide range of volatile and semi-volatile compounds, including halogenated hydrocarbons like **bromoform**.[\[5\]](#)[\[8\]](#)
- Headspace vs. Direct Immersion: Headspace extraction protects the SPME fiber from non-volatile matrix components (salts, particulates) that could cause damage or chromatographic interferences, extending the fiber's lifespan.
- Salting Out (NaCl): The addition of a salt like NaCl increases the ionic strength of the aqueous sample. This reduces the solubility of non-polar organic compounds like **bromoform**, effectively "pushing" them into the headspace and increasing their concentration available for extraction by the fiber, thereby enhancing sensitivity.[\[6\]](#)
- Temperature and Time: Heating the sample (e.g., to 60-70°C) increases the vapor pressure of **bromoform**, facilitating its transfer to the headspace. An equilibration time is necessary to allow the system (water-headspace-fiber) to reach a state of equilibrium, ensuring reproducible extractions.[\[6\]](#)

Step-by-Step HS-SPME Protocol

- Sample Preparation: Pipette 10.0 mL of the water sample into a 20 mL headspace vial.

- Add approximately 3 g of baked sodium chloride to the vial.
- If using an internal standard, spike it directly into the water sample.
- Immediately seal the vial with a PTFE/silicone septum cap.
- Extraction: Place the vial in the autosampler tray. The system will then perform the following steps automatically:
 - Incubation/Equilibration: Move the vial to the heating block (e.g., 70°C) and incubate for a set time (e.g., 10-15 minutes) with agitation to allow the sample to reach thermal equilibrium.
 - Extraction: Expose the SPME fiber to the vial's headspace for a defined period (e.g., 20-30 minutes) to extract the analytes.
- Desorption and Analysis: The autosampler retracts the fiber and immediately inserts it into the hot GC inlet (e.g., 250°C) for thermal desorption of the trapped analytes onto the GC column for analysis.


GC-MS Instrumental Analysis

Accurate analysis requires a properly configured GC-MS system. The following parameters serve as a validated starting point but may require optimization for specific instrumentation.

Parameter	Recommended Setting	Rationale
<hr/>		
Gas Chromatograph (GC)		
Injection Port	Splitless (for LLE), 250°C	Splitless mode ensures the entire desorbed/injected sample is transferred to the column, maximizing sensitivity. A high temperature ensures rapid volatilization.
Column	Rtx-VMS, 30 m x 0.25 mm ID, 1.4 µm film (or equivalent 5% phenyl-methylpolysiloxane)	This column provides excellent separation for volatile organic compounds. [1]
Carrier Gas	Helium, Constant Flow @ 1.2 mL/min	Helium is an inert carrier gas providing good chromatographic efficiency. Constant flow ensures reproducible retention times.
Oven Program	40°C (hold 4 min), ramp 12°C/min to 90°C, ramp 20°C/min to 250°C (hold 2 min)	The initial hold allows for separation of very volatile compounds. The temperature ramps effectively elute the target analytes, providing good peak shape. [9]
<hr/>		
Mass Spectrometer (MS)		
Ion Source	Electron Ionization (EI) @ 70 eV	Standard ionization energy for creating reproducible mass spectra and enabling library matching.
MS Source Temp.	230°C	Prevents condensation of analytes in the source.
MS Quad Temp.	150°C	Standard setting for quadrupole stability.

Transfer Line Temp.	265°C	Ensures analytes remain in the gas phase as they transfer from the GC to the MS. [9]
Acquisition Mode	Scan (m/z 35-300) and/or SIM	Full Scan is used for initial identification. Selected Ion Monitoring (SIM) significantly increases sensitivity for trace-level quantification by monitoring only specific ions for bromoform.
Quantifier Ion	m/z 173 (CHBr ₂ ⁺)	This is a prominent and relatively unique fragment ion in the bromoform mass spectrum, ideal for quantification. [10]
Qualifier Ions	m/z 171, 175, 252, 254	These ions are used to confirm the identity of bromoform. The ratio of qualifier to quantifier ions should be consistent between samples and standards. [11] [12]

Workflow Diagrams

[Click to download full resolution via product page](#)

Fig 1. Liquid-Liquid Extraction (LLE) Workflow.

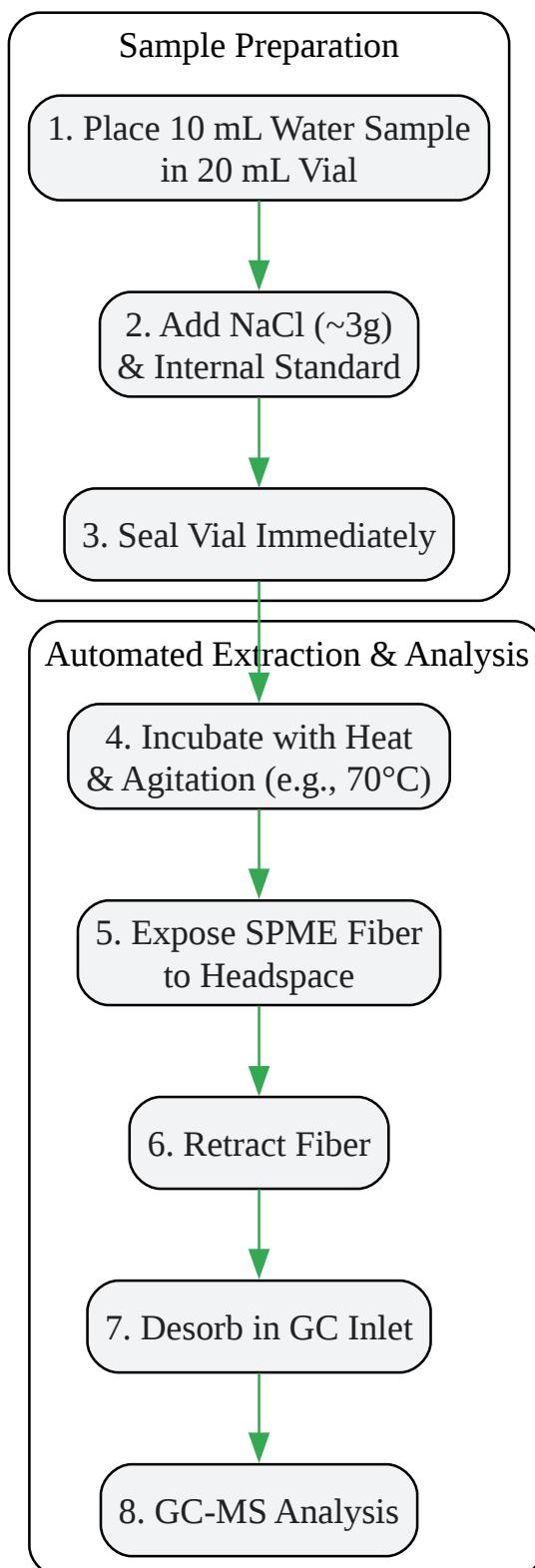

[Click to download full resolution via product page](#)

Fig 2. Headspace Solid-Phase Microextraction (HS-SPME) Workflow.

Data Analysis and Quality Control

A self-validating protocol requires rigorous quality control (QC).

- Calibration: A multi-point calibration curve (minimum 5 levels) must be generated by preparing aqueous standards and processing them through the entire extraction procedure. The curve should demonstrate linearity with a correlation coefficient (r^2) of ≥ 0.995 .[\[13\]](#)
- Internal Standards (IS): An IS (e.g., fluorobenzene) should be added to every sample, standard, and blank. The IS corrects for variations in extraction efficiency and injection volume. The IS response should not vary by more than $\pm 30\%$ from the midpoint calibration standard.[\[14\]](#)
- Method Blank: A reagent water blank must be analyzed with each batch to check for contamination from solvents, glassware, or the instrument. **Bromoform** should not be detected above the method detection limit (MDL).
- Laboratory Control Sample (LCS): A blank sample spiked with a known concentration of **bromoform** should be run with each batch to assess the accuracy of the method. Recovery should typically fall within 80-120%.
- Confirmation: Analyte identity is confirmed by comparing the retention time (within ± 0.1 minutes of the standard) and the ion ratios of the qualifier ions to the quantifier ion (within $\pm 20\%$ of the standard).[\[15\]](#)

Troubleshooting

Problem	Potential Cause(s)	Recommended Solution(s)
No or Low Bromoform Peak	Inefficient extraction; Leaks in the GC inlet; Sample degradation.	Verify extraction procedure; Check for leaks with an electronic leak detector; Ensure proper sample preservation (no headspace, 4°C).
Poor Peak Shape (Fronting/Tailing)	Active sites in the inlet liner or column; Column overload (LLE); Incorrect oven temperature.	Deactivate or replace inlet liner; Dilute the sample extract; Verify and optimize the GC temperature program.
High Background/Contamination	Contaminated solvent (LLE); Contaminated SPME fiber; System carryover.	Run a solvent blank; Bake out the SPME fiber at high temperature; Run instrument blanks between high-concentration samples.
Inconsistent Internal Standard Area	Leaky syringe; Inconsistent injection/desorption; Matrix effects (SPME).	Replace syringe; Check autosampler parameters and septum; Adjust sample matrix (e.g., pH, salt concentration) if necessary.

Safety Precautions

Bromoform is a toxic and potentially carcinogenic substance that must be handled with appropriate care.

- **Handling:** Always handle pure **bromoform** and concentrated solutions in a certified chemical fume hood.[16]
- **Personal Protective Equipment (PPE):** Wear nitrile gloves, safety glasses, and a lab coat. **Bromoform** can be absorbed through the skin.[17]
- **Ventilation:** Ensure the laboratory, especially the area around the GC-MS, is well-ventilated to prevent the accumulation of solvent or analyte vapors.[7]

- Waste Disposal: Dispose of all chemical waste, including used samples and solvent extracts, according to institutional and local environmental regulations.

References

- U.S. Environmental Protection Agency. (1984). EPA Method Study 23B, Method 501.2, Trihalomethanes by Liquid/Liquid Extraction. [\[Link\]](#)
- OI Analytical. (n.d.). Analysis of Trihalomethanes (THMs)
- Lee, C. H. (n.d.). Determination of Trihalomethanes (THMs) in Water by GC/MS. The Chinese University of Hong Kong. [\[Link\]](#)
- U.S. Environmental Protection Agency. (1979). Analysis of Trihalomethanes in Drinking Water by Liquid/Liquid Extraction, Method 501.2. [\[Link\]](#)
- GeoLiquids Inc. (n.d.).
- Delgado, A., et al. (2023).
- Mitra, S. (Ed.). (2003). Sample Preparation Techniques in Analytical Chemistry. John Wiley & Sons. [\[Link\]](#)
- Shariati-Feizabadi, F., et al. (2014). Solid-phase microextraction fiber development for sampling and analysis of volatile organohalogen compounds in air. PMC - PubMed Central. [\[Link\]](#)
- ResearchGate. (n.d.). Chromatographic signal of the quantifier ion of **bromoform** (CHBr3). [\[Link\]](#)
- Harvey, D. (2020). Liquid-Liquid Extractions. Chemistry LibreTexts. [\[Link\]](#)
- U.S. Environmental Protection Agency. (2014). Method 8265: Volatile Organic Compounds in Water, Soil, Soil Gas, and Air by Direct Sampling Ion Trap Mass Spectrometry (DSITMS). [\[Link\]](#)
- Da Silva, W. P., et al. (2018). Validation of a robust LLE-GC-MS method for determination of trihalomethanes in environmental samples. PubMed. [\[Link\]](#)
- U.S. Geological Survey. (n.d.).
- Warner, B. J., et al. (1984). EPA (Environmental Protection Agency) method study 23B, method 501. 2, trihalomethanes by liquid/liquid extraction. OSTI.gov. [\[Link\]](#)
- OI Analytical. (2009). U.S. EPA Method 524.3 for Analysis of Volatile Organic Compounds (VOCs) in Finished Drinking Water.
- U.S. Environmental Protection Agency. (1984). Project Summary: Two Methods for Analyzing Trihalomethanes in Drinking Water by Purge and Trap and Liquid-Liquid Extraction Techniques. [\[Link\]](#)
- Torion Technologies Inc. (n.d.). Rapid On-Site Analysis of Trihalomethanes (THMs)
- ResearchGate. (2015). How do I quantify volatile organic compounds using GC-MS?. [\[Link\]](#)

- ESS Laboratory. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique. [Link]
- Li, Y., et al. (2020). Optimization of Headspace Solid-Phase Micro-Extraction Conditions (HS-SPME) and Identification of Major Volatile Aroma-Active Compounds in Chinese Chive. MDPI. [Link]
- Frontiers. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. [Link]
- Transtutors. (2023). In the mass spectrum of **bromoform**, CHBr₃, molecular ion peaks.... [Link]
- Chemistry Stack Exchange. (2021).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. ysi.com [ysi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. s4science.at [s4science.at]
- 6. Frontiers | Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham [frontiersin.org]
- 7. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 8. Selection Guide for Supelco SPME Fibers [sigmaaldrich.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. (Solved) - In the mass spectrum of bromoform, CHBr₃, molecular ion peaks... (1 Answer) | Transtutors [transtutors.com]
- 12. Resolving by Mass [sigmaaldrich.com]
- 13. gcms.cz [gcms.cz]

- 14. dem.ri.gov [dem.ri.gov]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method: Nerve Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- To cite this document: BenchChem. [Application Note: High-Sensitivity Quantification of Bromoform in Water by GC-MS]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b151600#protocol-for-bromoform-extraction-from-water-samples-for-gc-ms-analysis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com